5-Hydroxybenzo[b]thiophene 1,1-dioxide
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Overview
Description
5-Hydroxybenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science. The presence of a hydroxyl group and a sulfone group in the structure of this compound makes it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Hydroxybenzo[b]thiophene 1,1-dioxide involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2 .
Industrial Production Methods
This process can be scaled up for industrial applications, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfone group.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can have different functional groups attached to the benzene ring .
Scientific Research Applications
5-Hydroxybenzo[b]thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as photoluminescence
Mechanism of Action
The mechanism of action of 5-Hydroxybenzo[b]thiophene 1,1-dioxide involves its interaction with various molecular targets. The hydroxyl and sulfone groups play a crucial role in its reactivity. The compound can participate in radical reactions, leading to the formation of intermediates that interact with biological molecules. These interactions can affect different pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the hydroxyl and sulfone groups, making it less reactive.
Thiophene 1,1-dioxide: Similar structure but without the benzene ring, leading to different chemical properties.
Uniqueness
5-Hydroxybenzo[b]thiophene 1,1-dioxide is unique due to the presence of both hydroxyl and sulfone groups, which enhance its reactivity and make it suitable for a wide range of applications .
Properties
Molecular Formula |
C8H6O3S |
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Molecular Weight |
182.20 g/mol |
IUPAC Name |
1,1-dioxo-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H6O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-5,9H |
InChI Key |
XQJYEALJBXKSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1O |
Origin of Product |
United States |
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